5-(4-Methoxyphenyl)pent-4-yn-1-ol
Description
5-(4-Methoxyphenyl)pent-4-yn-1-ol (CAS: Not explicitly provided; structure: C₁₂H₁₄O₂) is a terminal alkyne alcohol featuring a 4-methoxyphenyl substituent at the C4 position of a pentynol backbone. Synthesized via Sonogashira coupling or related methods, it is obtained as a colorless oil with a high yield of 95% (petroleum ether/ethyl acetate chromatography) . Key spectroscopic data include:
- ¹H NMR (400 MHz, CDCl₃): δ 3.80 (s, OCH₃), 6.78–6.84 (m, aromatic H), 7.30–7.35 (m, aromatic H) .
- ¹³C NMR (126 MHz, CDCl₃): δ 55.2 (OCH₃), 80.8 (alkynyl C), 159.1 (aromatic C-O) .
The 4-methoxyphenyl group enhances electron density via resonance donation, influencing reactivity in cycloadditions or catalytic transformations. The compound is structurally relevant in medicinal chemistry, particularly in substrate-selective enzyme inhibition (e.g., ALOX15) .
Properties
Molecular Formula |
C12H14O2 |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)pent-4-yn-1-ol |
InChI |
InChI=1S/C12H14O2/c1-14-12-8-6-11(7-9-12)5-3-2-4-10-13/h6-9,13H,2,4,10H2,1H3 |
InChI Key |
DIUAPCQLCKURIW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C#CCCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Nitro vs. Methoxy Groups
5-(4-Nitrophenyl)pent-4-yn-1-ol (compound 6, ) replaces the methoxy group with a nitro (-NO₂) substituent:
- Physical State : Orange solid (mp 30–32°C) vs. colorless oil for the methoxy analog.
- Electronic Effects : The nitro group is electron-withdrawing, reducing aryl ring electron density (¹³C NMR: δ 146.5 ppm for nitro-substituted C vs. 159.1 ppm for methoxy) .
- Reactivity : Nitro derivatives are less nucleophilic in cross-coupling reactions but more reactive in reduction or cycloaddition pathways.
Alkynol vs. Alkenol Isomerism
(E)-5-(4-Methoxyphenyl)pent-4-en-1-ol () replaces the alkyne with a double bond:
- Hybridization : sp² (C=C) vs. sp (C≡C) hybridization alters bond length (1.34 Å for C=C vs. 1.20 Å for C≡C) and stability.
- Reactivity: The alkenol undergoes electrophilic additions (e.g., epoxidation), while the alkynol participates in click chemistry (e.g., azide-alkyne cycloaddition).
- Biological Activity: Alkenols may exhibit different binding affinities in enzyme inhibition due to conformational flexibility .
Chain Length Variations
Hex-4-yne-1-ol (compound 9, ) has a six-carbon chain vs. five carbons in the target compound:
- Lipophilicity : Increased chain length elevates logP (predicted logP: 1.8 vs. 1.5 for 5-(4-methoxyphenyl)pent-4-yn-1-ol), enhancing membrane permeability .
- Boiling Point : Longer chains increase boiling points (e.g., hex-4-yne-1-ol: ~150°C vs. ~130°C for the target compound) .
Aryl Group Variations
5-(Perylen-3-yl)pent-4-yn-1-ol () substitutes the methoxyphenyl with a polycyclic perylene group:
- Steric Effects: The bulky perylene group reduces reaction rates in catalytic transformations (e.g., Sonogashira coupling) due to steric hindrance.
- Optical Properties : Perylene derivatives exhibit fluorescence, making them suitable for optoelectronic applications .
Data Tables
Table 1: Physical and Spectral Properties of Key Compounds
| Compound | Molecular Formula | Physical State | Yield (%) | Key ¹H NMR (δ, ppm) | Key ¹³C NMR (δ, ppm) |
|---|---|---|---|---|---|
| This compound | C₁₂H₁₄O₂ | Colorless oil | 95 | 3.80 (s, OCH₃), 6.78–6.84 (m) | 55.2 (OCH₃), 159.1 (C-O) |
| 5-(4-Nitrophenyl)pent-4-yn-1-ol | C₁₁H₁₁NO₃ | Orange solid | 99 | 8.13–8.18 (m, NO₂-Ph) | 146.5 (C-NO₂) |
| (E)-5-(4-Methoxyphenyl)pent-4-en-1-ol | C₁₂H₁₆O₂ | Yellowish solid | N/A | 5.50–5.60 (m, CH=CH) | 125.8 (CH=CH), 159.0 (C-O) |
| Hex-4-yne-1-ol | C₆H₁₀O | Yellow oil | 92 | 1.73 (quin, J=6.2 Hz) | 76.1 (C≡C) |
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